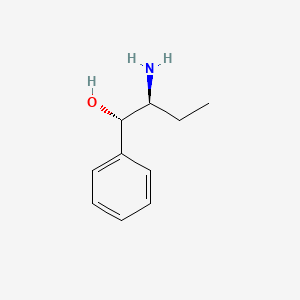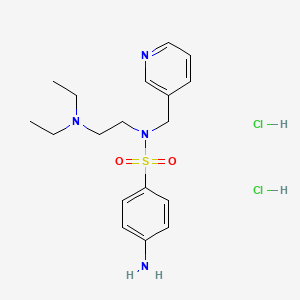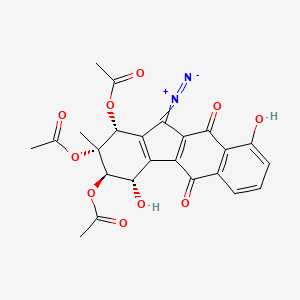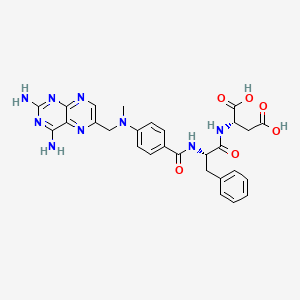
5-Acetyl-3-(4-chlorophenyl)-7-methyl-5,7a-dihydro(1,2,3)diazaphospholo(3,4-d)(1,2,4)oxazaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-3-(4-chlorophenyl)-7-methyl-5,7a-dihydro(1,2,3)diazaphospholo(3,4-d)(1,2,4)oxazaphosphole is a complex heterocyclic compound It features a unique structure that combines elements of diazaphosphole and oxazaphosphole, making it an interesting subject for chemical research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-(4-chlorophenyl)-7-methyl-5,7a-dihydro(1,2,3)diazaphospholo(3,4-d)(1,2,4)oxazaphosphole typically involves multi-step reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For example, the reaction might involve the use of a chlorophenyl derivative and a diazaphosphole precursor in the presence of a catalyst such as calcium chloride in refluxing ethanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-3-(4-chlorophenyl)-7-methyl-5,7a-dihydro(1,2,3)diazaphospholo(3,4-d)(1,2,4)oxazaphosphole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce new functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
5-Acetyl-3-(4-chlorophenyl)-7-methyl-5,7a-dihydro(1,2,3)diazaphospholo(3,4-d)(1,2,4)oxazaphosphole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as an antimicrobial or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and adhesives.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-3-(4-chlorophenyl)-7-methyl-5,7a-dihydro(1,2,3)diazaphospholo(3,4-d)(1,2,4)oxazaphosphole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, such as antimicrobial activity or anti-inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other diazaphosphole and oxazaphosphole derivatives, such as:
- 5-Acetyl-6-Methyl-4-(1,3-Diphenyl-1H-Pyrazol-4-yl)-3,4-Dihydropyrmidin-2(1H)-Thione
- 1,3,4-Thiadiazole derivatives
Uniqueness
What sets 5-Acetyl-3-(4-chlorophenyl)-7-methyl-5,7a-dihydro(1,2,3)diazaphospholo(3,4-d)(1,2,4)oxazaphosphole apart is its specific combination of functional groups and heterocyclic rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
82201-26-1 |
|---|---|
Fórmula molecular |
C12H11ClN3O2P |
Peso molecular |
295.66 g/mol |
Nombre IUPAC |
1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone |
InChI |
InChI=1S/C12H11ClN3O2P/c1-7-12-18-15-11(9-3-5-10(13)6-4-9)19(12)16(14-7)8(2)17/h3-6,12H,1-2H3 |
Clave InChI |
NGIYIUCTGASGLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(P2C1ON=C2C3=CC=C(C=C3)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)



![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)

![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)






